molecular formula C8H13BN2O2 B6321254 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole CAS No. 1443760-73-3

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole

Cat. No. B6321254
CAS RN: 1443760-73-3
M. Wt: 180.01 g/mol
InChI Key: PYUGTGYKYNDDJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole (DMDP) is a boronic acid derivative that has been studied for its potential applications in the biomedical field. DMDP is a small molecule that has been found to have a variety of effects on cells, including modulation of gene expression, inhibition of enzymes, and modulation of protein-protein interactions. In addition, DMDP has been found to have anti-inflammatory, anti-cancer, and anti-oxidant effects. In

Scientific Research Applications

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole has been studied extensively in the biomedical field due to its potential applications in a variety of areas. For example, 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole has been found to have anti-inflammatory, anti-cancer, and anti-oxidant effects. Additionally, 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole has been found to modulate gene expression, inhibit enzymes, and modulate protein-protein interactions. These properties make 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole an attractive option for drug development and other medical research applications.

Mechanism of Action

The exact mechanism of action of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole is not fully understood. However, it is thought to act on a variety of targets, including enzymes, proteins, and transcription factors. Additionally, 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole has been found to interact with DNA and modulate gene expression. This suggests that 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole may act as a transcriptional regulator, modulating the expression of genes involved in a variety of biological processes.
Biochemical and Physiological Effects
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole has been found to have a variety of biochemical and physiological effects. For example, 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole has been found to modulate gene expression, inhibit enzymes, and modulate protein-protein interactions. Additionally, 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole has been found to have anti-inflammatory, anti-cancer, and anti-oxidant effects. These effects make 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole an attractive option for drug development and other medical research applications.

Advantages and Limitations for Lab Experiments

The advantages of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole for lab experiments include its relatively simple and efficient synthesis, its potential applications in a variety of areas, and its ability to modulate gene expression, inhibit enzymes, and modulate protein-protein interactions. Additionally, 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole has been found to have anti-inflammatory, anti-cancer, and anti-oxidant effects. However, there are some limitations to using 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole for lab experiments, including its potential toxicity and the lack of a full understanding of its mechanism of action.

Future Directions

There are many potential future directions for research on 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole. For example, further studies could be conducted to investigate the full mechanism of action of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole and to explore its potential applications in drug development. Additionally, further studies could be conducted to explore the potential toxicity of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole and to optimize its synthesis. Finally, further studies could be conducted to explore the potential synergistic effects of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole when combined with other compounds or drugs.

Synthesis Methods

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole can be synthesized using a boronate esterification reaction. In this reaction, a boronic acid is reacted with an alcohol in the presence of a strong base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out at room temperature and is relatively simple and efficient. The product is then purified by recrystallization or column chromatography.

properties

IUPAC Name

5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BN2O2/c1-8(2)5-12-9(13-6-8)7-3-4-10-11-7/h3-4H,5-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUGTGYKYNDDJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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